
Copper;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper-titanium compounds are a class of intermetallic compounds that combine the properties of both copper and titanium. These compounds are known for their excellent mechanical strength, corrosion resistance, and electrical conductivity. They are used in various applications, including electronics, aerospace, and biomedical fields.
Vorbereitungsmethoden
Copper-titanium compounds can be synthesized using various methods. One common method involves the induction melting of copper and titanium to form a high-brittleness intermetallic pre-alloy. This pre-alloy is then processed using techniques such as dealloying and sintering to obtain the desired copper-titanium compound . Another method involves the addition of magnesium to accelerate the precipitation of nanosized continuous β′-Cu₄Ti precipitates, which enhances the strength and electrical conductivity of the alloy .
Analyse Chemischer Reaktionen
Copper-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the interfacial reactions between titanium-copper melt and crucible oxides can lead to the formation of complex copper-containing oxide phases . Additionally, copper-titanium catalysts have been shown to increase the rate of hydrogen dissociation exchange, which is a type of reduction reaction . Common reagents used in these reactions include yttria-stabilized zirconia and calcia, which act as crucible materials during the melting process .
Wissenschaftliche Forschungsanwendungen
Copper-titanium compounds have a wide range of scientific research applications. In the field of chemistry, they are used as catalysts for hydrogen dissociation reactions . In biology and medicine, copper-titanium nanoparticles exhibit antimicrobial properties and are used to combat antibiotic-resistant pathogens . In the industry, copper-titanium alloys are used in electrical equipment, such as micro-connectors and relay controls, due to their excellent mechanical strength and electrical conductivity .
Wirkmechanismus
The mechanism of action of copper-titanium compounds varies depending on their application. For example, as antimicrobial agents, copper-titanium nanoparticles generate reactive oxygen species (ROS) that irreversibly damage microbial membranes, leading to cell death . In catalytic applications, isolated titanium atoms on the surface of copper act as active sites for hydrogen recombination, enhancing the rate of hydrogen dissociation .
Vergleich Mit ähnlichen Verbindungen
Copper-titanium compounds can be compared with other similar compounds, such as copper-zinc and copper-nickel alloys. While copper-zinc alloys (brass) are known for their excellent machinability and corrosion resistance, they do not possess the same level of mechanical strength as copper-titanium compounds. Copper-nickel alloys, on the other hand, offer good corrosion resistance and thermal stability but lack the high electrical conductivity of copper-titanium compounds . The unique combination of properties in copper-titanium compounds makes them suitable for specialized applications where both strength and conductivity are required.
Similar Compounds
- Copper-zinc alloys (brass)
- Copper-nickel alloys
- Titanium-aluminum alloys
- Titanium-vanadium alloys
Eigenschaften
Molekularformel |
CuTi |
|---|---|
Molekulargewicht |
111.41 g/mol |
IUPAC-Name |
copper;titanium |
InChI |
InChI=1S/Cu.Ti |
InChI-Schlüssel |
IUYOGGFTLHZHEG-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



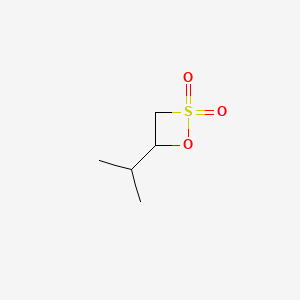
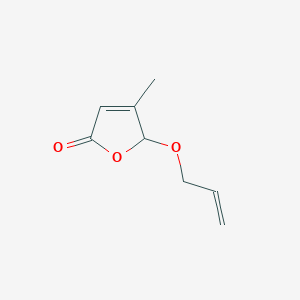

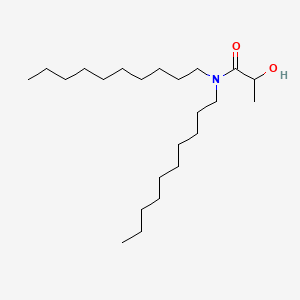
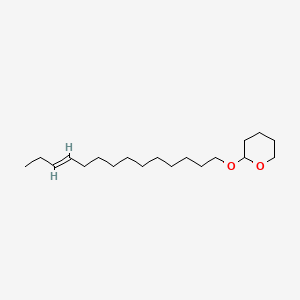

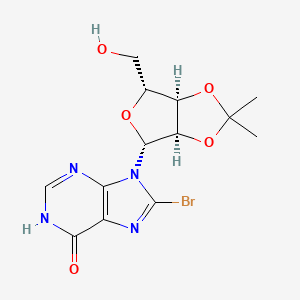
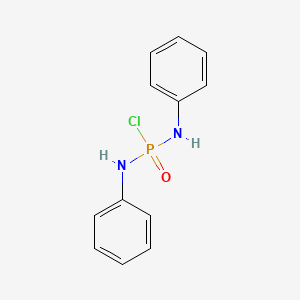
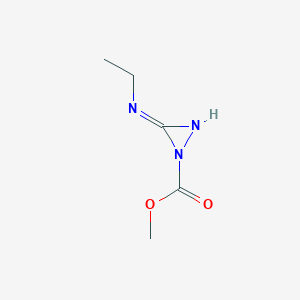
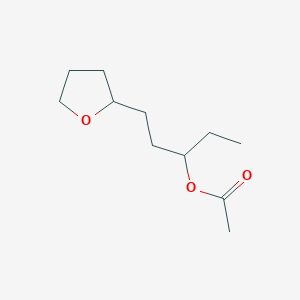
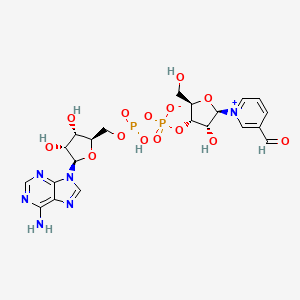
![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)
